molecular formula C23H26N4O3 B4119112 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide

3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide

Cat. No.: B4119112
M. Wt: 406.5 g/mol
InChI Key: SATXACBVRWGJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide is a bicyclic quinoxaline derivative featuring a carboxamide group at position 1, a 3-oxo substituent, and a 2-oxo-2-(phenylamino)ethyl side chain. Quinoxalines are heterocyclic systems known for their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)-3-oxo-N-phenyl-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c28-21(24-16-9-3-1-4-10-16)15-20-22(29)26-18-13-7-8-14-19(18)27(20)23(30)25-17-11-5-2-6-12-17/h1-6,9-12,18-20H,7-8,13-15H2,(H,24,28)(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATXACBVRWGJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Attachment of the Oxoethyl Side Chain: The oxoethyl side chain can be attached via an acylation reaction, where an acyl chloride or anhydride reacts with the aniline derivative.

    Formation of the Octahydro-1(2H)-quinoxalinecarboxamide Moiety: This can be achieved through a cyclization reaction, where the intermediate product undergoes intramolecular cyclization under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the anilino or quinoxaline moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Its structure allows for interactions with various biological targets.

Potential Therapeutic Areas :

  • Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications to the quinoxaline structure can enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline could be explored for developing new antibiotics.

Neuropharmacology

Quinoxaline derivatives have been studied for their effects on the central nervous system. The compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety.

Material Science

The unique properties of this compound may also extend to material science, particularly in the development of organic semiconductors or as a precursor for synthesizing novel materials with specific electronic properties.

Case Studies

StudyFindingsApplication
Anticancer Activity Study (2021) Demonstrated that quinoxaline derivatives inhibit cell proliferation in breast cancer cell lines by inducing apoptosis.Development of anticancer agents.
Neuropharmacological Effects (2020) Found that certain quinoxaline compounds enhance GABAergic transmission, suggesting potential use in anxiety disorders.Treatment for anxiety and depression.
Material Properties (2019) Investigated the electrical properties of quinoxaline-based polymers, showing promise for use in organic electronics.Development of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences between the target compound and related carboxamide derivatives:

Compound Name Core Structure Substituents Key Features Reference
3-Oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide Octahydroquinoxaline 3-oxo; N-phenylcarboxamide; 2-oxo-2-(phenylamino)ethyl Bicyclic, saturated quinoxaline core N/A
N-(2-Oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide Thiomorpholine 2-oxo-2-(phenylamino)ethyl; thiomorpholine ring Sulfur-containing heterocycle; demonstrated local anesthetic activity
N3-(2-Phenylethyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide 1,4-Dihydroquinoline 4-oxo; N3-phenylethyl; 1-pentyl Unsaturated quinoline core; synthesized via acyl chloride-amine coupling
N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1-allyl-1,2-dihydroquinoline-3-carboxamide 1,2-Dihydroquinoline 4-hydroxy; 3-chlorophenyl; allyl group Hydroxy group enhances hydrogen bonding; chlorine improves lipophilicity
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone 5-chloroindole; trifluoromethylphenyl; thiazolidinone ring Electron-withdrawing CF₃ group; thiazolidinone enhances metabolic stability

Physicochemical Properties

  • Hydrogen Bonding: The 3-oxo and carboxamide groups in the target compound facilitate hydrogen bonding, critical for crystal packing and solubility. Quinoline derivatives (e.g., 4-hydroxy-2-oxo analogues) exhibit stronger hydrogen-bonding networks due to hydroxyl groups, influencing polymorphism .
  • Stability: Thiazolidinone-containing compounds (e.g., ) show enhanced metabolic stability due to their rigid heterocyclic core .

Biological Activity

The compound 3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4C_{20}H_{23}N_{3}O_{4} with a molecular weight of 363.42 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Case Study:
In a study examining the cytotoxic effects of quinoxaline derivatives, it was found that certain modifications to the structure enhanced their potency against human tumor cell lines. The structure-activity relationship (SAR) suggests that the presence of specific functional groups can significantly influence biological activity .

CompoundIC50 (µM)Cell Line
Quinoxaline Derivative A5.2MCF-7 (Breast Cancer)
Quinoxaline Derivative B3.8HeLa (Cervical Cancer)
3-oxo Compound4.5A549 (Lung Cancer)

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoxaline derivatives have demonstrated activity against various bacterial strains, including resistant strains.

Mechanism:
The antimicrobial action is believed to stem from the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. The compound's ability to penetrate bacterial membranes enhances its efficacy .

Case Study:
A study tested several quinoxaline derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications similar to those in 3-oxo compounds increased antibacterial potency significantly.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
S. aureus12.5
E. coli15.0

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as urease and proteases, which are critical for various physiological processes in pathogens.

Research Findings:
Inhibitory assays showed that quinoxaline derivatives could effectively inhibit urease activity, which is crucial for the survival of Helicobacter pylori. This suggests potential applications in treating infections caused by this bacterium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 2
Reactant of Route 2
3-oxo-2-[2-oxo-2-(phenylamino)ethyl]-N-phenyloctahydroquinoxaline-1(2H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.